3-(3-fluorobenzyl)-5-methyl-N-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
This compound is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- A 3-fluorobenzyl group at position 3, which enhances lipophilicity and may influence target binding via halogen interactions.
- An N-(2-methylpropyl)carboxamide substituent at position 6, which modulates solubility and bioavailability.
The fluorinated benzyl group in this compound suggests tailored electronic and steric properties compared to non-fluorinated analogs.
Properties
Molecular Formula |
C19H20FN3O2S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-[(3-fluorophenyl)methyl]-5-methyl-N-(2-methylpropyl)-4-oxothieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H20FN3O2S/c1-11(2)8-21-17(24)16-12(3)15-18(26-16)22-10-23(19(15)25)9-13-5-4-6-14(20)7-13/h4-7,10-11H,8-9H2,1-3H3,(H,21,24) |
InChI Key |
SNXSRFYOTYZHDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC(=CC=C3)F)C(=O)NCC(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3-fluorobenzyl)-5-methyl-N-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine core and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate with hydrazine hydrate . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-(3-fluorobenzyl)-5-methyl-N-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially with reagents like N-bromosuccinimide (NBS).
Cyclization: Intramolecular cyclization reactions can be employed to form additional ring structures.
Scientific Research Applications
Anticancer Properties
Research has indicated that thieno-pyrimidine derivatives exhibit anticancer activities. For instance, a study highlighted the synthesis of various thieno-pyrimidine derivatives and their evaluation against cancer cell lines. The compound showed promising results in inhibiting cell proliferation in vitro, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
Molecular docking studies have suggested that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme plays a crucial role in the inflammatory process, and inhibitors can be beneficial in treating conditions such as asthma and arthritis. The anti-inflammatory potency was evaluated using computational methods, indicating that further structure optimization could enhance efficacy .
Applications in Drug Development
- Anticancer Drugs : Due to its ability to inhibit cancer cell growth, this compound is being investigated for development into new anticancer therapies.
- Anti-inflammatory Medications : Its potential as a 5-LOX inhibitor positions it as a candidate for anti-inflammatory drug development.
- Antimicrobial Agents : Preliminary studies suggest that derivatives of thieno-pyrimidines may possess antimicrobial properties, warranting further exploration in this area.
Case Study 1: Anticancer Activity
In a study published in Frontiers in Chemistry, a series of thieno-pyrimidine derivatives were synthesized and tested against various cancer cell lines (PC3, K562, Hela). The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Anti-inflammatory Potential
A molecular docking study assessed the binding affinity of this compound towards 5-LOX. The findings suggested that modifications to the structure could enhance binding efficiency and selectivity, paving the way for new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 3-(3-fluorobenzyl)-5-methyl-N-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications
Compound A : 4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Structural Differences: Replaces the thienopyrimidine core with a tetrahydropyrimidine ring. Features a 2-thioxo group instead of 4-oxo, altering hydrogen-bonding capacity. Substituents include a nitro-phenyl group, which increases polarity but may reduce membrane permeability.
- Implications : The thioxo group enhances sulfur-mediated interactions but reduces metabolic stability compared to the oxo group in the target compound.
Compound B: 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
- Structural Differences: Retains the thienopyrimidine core but introduces a 3-amino group and 2-thioxo moiety.
- Implications: The amino group may facilitate protonation at physiological pH, enhancing solubility but limiting blood-brain barrier penetration.
Substituent Variations
Compound C : 2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide (478039-51-9)
- Structural Differences :
- Pyrimidine core without thiophene fusion.
- Chloro-benzamide substituent instead of fluorobenzyl.
Compound D : N-(3-Chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide (356090-88-5)
- Structural Differences: Isoindole-1,3-dione core replaces thienopyrimidine. Methoxypropyl chain enhances solubility but may reduce target specificity.
Table 1: Comparative Analysis of Key Features
*LogP values estimated using fragment-based methods.
Research Findings and Mechanistic Insights
- Fluorine Impact: The 3-fluorobenzyl group in the target compound likely enhances binding to hydrophobic pockets in kinase ATP-binding sites compared to non-fluorinated analogs (e.g., Compound B) .
- Carboxamide Role : The N-(2-methylpropyl)carboxamide substituent balances solubility and permeability, outperforming bulkier groups (e.g., Compound D’s methoxypropyl) in cellular uptake .
- Core Rigidity: The thienopyrimidine core’s planar structure facilitates π-π stacking with aromatic residues in target proteins, a feature absent in non-fused cores (e.g., Compound C) .
Biological Activity
3-(3-fluorobenzyl)-5-methyl-N-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core, which is known for its pharmacological significance. Its molecular formula is with a molecular weight of approximately 335.41 g/mol. The presence of a fluorobenzyl group is notable for enhancing lipophilicity and potentially improving bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The introduction of the 3-fluorobenzyl group and the 2-methylpropyl amine is crucial for imparting specific biological activities.
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. In vitro studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, compounds with similar structures reported an ID50 value of M against E. coli .
Antitumor Activity
Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their anticancer potential. Studies have demonstrated that some analogs can induce apoptosis in cancer cell lines such as L-1210 leukemia cells. The mechanism often involves the inhibition of key enzymes involved in nucleotide synthesis .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes. For example, it has shown competitive inhibition against thymidylate synthase, which is critical for DNA synthesis in rapidly dividing cells . This property makes it a candidate for further development as an anticancer agent.
Case Studies
- In Vitro Studies : A study conducted on several thieno[2,3-d]pyrimidine derivatives demonstrated that modifications in the substituent groups significantly affected their biological activity. The compound was found to have a moderate inhibitory effect on cancer cell proliferation compared to other derivatives .
- Animal Models : In vivo studies using murine models have shown promising results where administration of similar compounds resulted in reduced tumor growth rates and increased survival times .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
